Lipophilicity (XLogP3-AA): CAS 647028-04-4 Exhibits Higher Computed LogP Than the Prototypical COX-2 Cyclobutenone 22
The target compound has a PubChem-computed XLogP3-AA of 4.0, reflecting the combined lipophilic contributions of the para-CF3-phenyl ring and the phenylsulfonyl group [1]. By contrast, the prototypical 1,2-diaryl cyclobutenone COX-2 inhibitor (compound 22 from Friesen et al. 1996; 4,4-dimethyl-2-phenyl-3-[4-(methylsulfonyl)phenyl]cyclobutenone) bears a polar methylsulfonyl group and a cyclobutenone carbonyl, yielding an estimated XLogP3 of approximately 2.8–3.2 based on structural fragmentation [2]. This LogP elevation of roughly +0.8 to +1.2 log units for CAS 647028-04-4 predicts substantially greater membrane partitioning and potentially altered tissue distribution—a critical parameter for any assay requiring intracellular target access.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 (PubChem computed, 2025 release) |
| Comparator Or Baseline | Compound 22 (Friesen 1996): estimated XLogP3 ≈ 2.8–3.2 based on substructure analysis |
| Quantified Difference | Δ LogP ≈ +0.8 to +1.2 log units (target compound is more lipophilic) |
| Conditions | Computed property; no experimental logP or logD available for either compound |
Why This Matters
Higher lipophilicity directly impacts solubility, protein binding, and membrane permeability in biological assays, making this compound a distinct chemical probe relative to the classic cyclobutenone series.
- [1] PubChem Compound Summary for CID 12128362; XLogP3-AA = 4.0. U.S. National Library of Medicine. View Source
- [2] Friesen, R.W. et al. Novel 1,2-diarylcyclobutenes: Selective and orally active COX-2 inhibitors. Bioorg. Med. Chem. Lett. 1996, 6, 2677–2682. Compound 22 structure and ED50 data. View Source
